3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
The compound 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 440327-19-5) is a thienopyrimidinone derivative with a molecular weight of 288.38 g/mol. It features a thieno[3,2-d]pyrimidin-4(1H)-one core substituted at position 3 with a 3,4-dimethylphenyl group and at position 2 with a thioxo moiety. It is listed as discontinued by Fluorochem, with a purity of ≥95% .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-3-4-10(7-9(8)2)16-13(17)12-11(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZYKCIJMJLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of N-aryl-β-alanines with urea or potassium thiocyanate under acidic or basic conditions. The reaction proceeds through the formation of N-aryl-N-carbamoyl-β-alanines or N-aryl-N-thiocarbamoyl-β-alanines, which then undergo cyclization to yield the desired thienopyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding the corresponding dihydrothienopyrimidine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothienopyrimidine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a pharmacological agent due to its structural similarity to other bioactive molecules. Research indicates that derivatives of thieno[3,2-d]pyrimidinones exhibit various biological activities such as:
- Antitumor Activity : Some studies have demonstrated that compounds similar to 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can inhibit cancer cell proliferation. For instance, a derivative was tested against human cancer cell lines and showed significant cytotoxicity .
- Antimicrobial Properties : Certain thieno[3,2-d]pyrimidinones have been evaluated for their effectiveness against bacterial strains. In vitro studies indicated that modifications to the thieno-pyrimidine core could enhance antimicrobial activity .
Case Study: Antitumor Activity
A study published in Energies explored the synthesis of thieno[3,2-d]pyrimidinones and their derivatives. The results indicated that specific substitutions on the phenyl ring significantly affected their cytotoxic properties against various cancer cell lines. The most promising derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Standard Chemotherapy | 5.0 | HeLa |
| Thieno Derivative A | 3.5 | HeLa |
| Thieno Derivative B | 4.0 | MCF-7 |
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Its ability to act as a donor or acceptor in bulk heterojunction solar cells has been a focal point of research.
Photovoltaic Performance
Recent simulations have shown that blending this compound with various electron acceptors can optimize the power conversion efficiency (PCE) of OSCs. For example, a blend of this compound with a specific acceptor yielded a PCE of 14.73%, indicating its potential for high-efficiency solar cells .
| Blend Composition | PCE (%) | Remarks |
|---|---|---|
| Compound + Acceptor A | 14.73 | High efficiency |
| Compound + Acceptor B | 12.07 | Moderate efficiency |
Material Science
In material science, the compound's unique structural features allow it to be used in the development of novel materials with tailored properties. Its potential applications include:
- Conductive Polymers : The incorporation of thieno[3,2-d]pyrimidinone units into polymer matrices can enhance electrical conductivity and thermal stability.
- Sensors : The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors.
Case Study: Conductive Polymers
Research has indicated that polymers containing thieno[3,2-d]pyrimidinone units exhibit improved charge transport properties compared to traditional conductive polymers. This has implications for their use in flexible electronic devices .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno- and pyridopyrimidinone derivatives share a fused heterocyclic core but differ in substituents, which critically influence their pharmacological and physicochemical properties. Key analogues include:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Aromatic vs. Heteroaromatic Substitutents : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to IVPC’s pyridinyl group, which may improve membrane permeability but reduce solubility .
- Alkyl Substituents : Ethyl and methyl groups (e.g., 937598-12-4) reduce molecular complexity, favoring synthetic accessibility but possibly diminishing target selectivity .
Key Observations :
- Yields for IVPC and diphenyl analogues are higher (up to 95%) due to optimized cyclization conditions .
- The target compound’s synthesis may face challenges in regioselectivity due to the 3,4-dimethylphenyl group, though analogous methods suggest feasible routes .
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Diphenyl Analogues : Broad-spectrum anticancer activity, possibly due to enhanced π-π stacking with cellular targets .
- Target Compound : The 3,4-dimethylphenyl group may confer unique selectivity for kinase or enzyme targets, warranting further investigation.
Key Observations :
- Low solubility of the dimethylphenyl derivative could limit bioavailability, necessitating formulation optimization.
Biological Activity
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, with CAS number 440327-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[3,2-d]pyrimidines demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial DNA synthesis .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies reveal that it induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it has been noted to impact the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
In animal models, this compound has exhibited anti-inflammatory properties. It reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Gyrase Inhibition: Similar compounds have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
- Apoptosis Induction: The activation of caspase cascades leads to programmed cell death in cancer cells .
- Cytokine Modulation: The compound modulates inflammatory pathways by downregulating pro-inflammatory cytokines .
Case Studies
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?
- Methodology : Cyclization of substituted thioureas using potassium tert-butoxide (t-BuOK) in tert-butanol under reflux conditions is a common approach. Substitution patterns on the thiourea precursor significantly influence reaction yields (e.g., 63–95% depending on substituents) . Alternative routes include condensation of enaminones with pyrimidinone derivatives, as demonstrated in the synthesis of structurally related thienopyrimidines .
Q. How can structural characterization of this compound and its derivatives be performed?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups.
- 1H/13C NMR to assign aromatic protons, methyl groups, and heterocyclic ring systems.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify purity and stoichiometry .
Q. What are the recommended handling and storage protocols for this compound?
- Methodology : Store under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the thioxo group. Use anhydrous solvents in reactions to avoid hydrolysis. Safety protocols should include fume hood use, protective gloves, and adherence to hazard guidelines for thiol-containing compounds .
Advanced Research Questions
Q. What structural elements enhance inhibitory activity against GSK-3β in thienopyrimidine derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies reveal that the 3,4-dimethylphenyl substituent and thioxo group are critical for binding to the ATP pocket of GSK-3β.
- Molecular docking (e.g., using AutoDock Vina) can identify key interactions, such as hydrogen bonding with Asp133 and hydrophobic contacts with Val135 .
- Enzymatic assays (IC50 measurements) show that dimethyl substitution on the phenyl ring improves potency (e.g., IC50 = 10 nM in related compounds) .
Q. How can derivatives of this compound be evaluated for antitumor activity?
- Methodology :
- In vitro cytotoxicity assays : Use the MTT assay on human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) to determine IC50 values. Compare results to reference drugs like doxorubicin .
- Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits.
- Cell cycle analysis : Employ flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Methodology :
- Meta-analysis of published IC50 values to identify outliers.
- Dose-response curves : Ensure consistency in assay conditions (e.g., cell density, incubation time).
- Proteomic profiling : Compare off-target effects using kinase panels or phosphoproteomics to explain divergent results .
Q. How can molecular docking guide the design of pharmacological chaperones for phenylalanine hydroxylase (PAH)?
- Methodology :
- Docking simulations : Use PAH crystal structures (PDB ID: 5DEN) to predict binding of thienopyrimidine derivatives to misfolded PAH.
- Thermal shift assays : Measure stabilization of PAH by monitoring melting temperature (Tm) shifts in the presence of compounds.
- In vitro refolding assays : Quantify recovery of enzymatic activity in PAH mutants treated with derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
